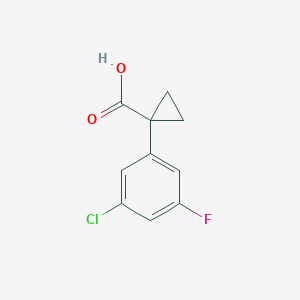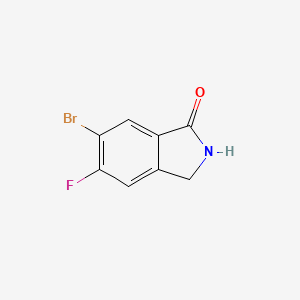
(1S)-1-(3,5-dichlorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3,5-dichlorophenyl)ethan-1-ol: is an organic compound characterized by the presence of a chiral center at the first carbon atom. This compound is notable for its two chlorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,5-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (3,5-dichlorophenyl)acetone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of (3,5-dichlorophenyl)acetone under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-(3,5-dichlorophenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, (3,5-dichlorophenyl)acetone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form (1S)-1-(3,5-dichlorophenyl)ethane using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form (1S)-1-(3,5-dichlorophenyl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: CrO3, PCC in dichloromethane (DCM)
Reduction: LiAlH4 in ether
Substitution: SOCl2 in pyridine
Major Products:
Oxidation: (3,5-dichlorophenyl)acetone
Reduction: (1S)-1-(3,5-dichlorophenyl)ethane
Substitution: (1S)-1-(3,5-dichlorophenyl)ethyl chloride
Scientific Research Applications
Chemistry: (1S)-1-(3,5-dichlorophenyl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with enzymes and receptors are of particular interest in the field of biochemistry.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which (1S)-1-(3,5-dichlorophenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and influencing biochemical pathways. The presence of chlorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological functions.
Comparison with Similar Compounds
- (1S)-1-(3-chlorophenyl)ethan-1-ol
- (1S)-1-(4-chlorophenyl)ethan-1-ol
- (1S)-1-(2,4-dichlorophenyl)ethan-1-ol
Comparison: Compared to its analogs, (1S)-1-(3,5-dichlorophenyl)ethan-1-ol exhibits unique reactivity due to the positioning of the chlorine atoms This positioning affects its electronic distribution and steric properties, leading to distinct chemical behavior and biological activity
Properties
CAS No. |
1629065-94-6 |
|---|---|
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




